molecular formula C6H5Br2NO2S B2880408 2,6-dibromobenzene-1-sulfonamide CAS No. 1700401-95-1

2,6-dibromobenzene-1-sulfonamide

Cat. No.: B2880408
CAS No.: 1700401-95-1
M. Wt: 314.98
InChI Key: OYKGKHKTFSLKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromobenzene-1-sulfonamide (CAS 1864153-96-7) is a brominated aromatic sulfonamide of high interest in medicinal chemistry and chemical biology research. This compound features the sulfonamide functional group (-SO₂NH₂), a key pharmacophore known to inhibit carbonic anhydrase enzymes . The strategic 2,6-dibromo substitution on the benzene ring creates a steric and electronic profile that is valuable for investigating enzyme isoform selectivity and for exploring novel structure-activity relationships. Researchers utilize this compound as a versatile synthetic intermediate. Its molecular structure, defined by the formula C₇H₇Br₂NO₂S , makes it a suitable precursor for synthesizing diverse heterocyclic compounds and complex molecular scaffolds via nucleophilic substitution and metal-catalyzed cross-coupling reactions . These derivatives are central to programs aimed at developing new anti-proliferative agents, antimicrobials, and other therapeutic candidates. The primary value of this compound lies in its application as a tool compound for fundamental biochemical research. Studies can focus on its mechanism of action as a potential inhibitor of metabolic enzymes like dihydropteroate synthetase or carbonic anhydrase, which are implicated in conditions ranging from glaucoma to cancer . Its properties can be further investigated through computational chemistry methods, including Density Functional Theory (DFT) calculations, to predict reactivity, stability, and interaction with biological macromolecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKGKHKTFSLKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dibromobenzene 1 Sulfonamide and Analogues

Classical Sulfonamide Synthesis Routes

The traditional and most common pathway to aryl sulfonamides involves a two-stage process: the preparation of an aryl sulfonyl chloride from an arene, followed by the reaction of this intermediate with an amine.

The critical intermediate for the synthesis of the target compound is 2,6-dibromobenzenesulfonyl chloride. Its preparation begins with a substituted benzene (B151609) ring, which undergoes electrophilic substitution.

The conversion of an aromatic compound to an aryl sulfonyl chloride can be achieved through two primary classical protocols.

Two-Step Protocol (Sulfonation then Chlorination): This method first introduces a sulfonic acid group (-SO₃H) onto the aromatic ring via electrophilic aromatic substitution. The typical reagent for this sulfonation is fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). minia.edu.eg The resulting aryl sulfonic acid is then converted to the aryl sulfonyl chloride by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

One-Step Protocol (Chlorosulfonylation): A more direct route is chlorosulfonylation, where the aromatic compound reacts directly with chlorosulfonic acid (ClSO₃H). google.com This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the ring in a single step. For many substrates, this is the preferred laboratory method due to its efficiency.

An alternative, non-classical method has also been reported for preparing 2,6-dibromobenzenesulfonyl chloride, which involves the reaction of 2,6-dibromophenyl chloromethyl sulfide (B99878) with an oxidizing agent in water, yielding the desired sulfonyl chloride with a high purity of 94.5%. google.com

The synthesis of 2,6-dibromobenzene-1-sulfonamide requires the sulfonation of 1,3-dibromobenzene (B47543) as the starting material. The regiochemical outcome of this electrophilic substitution is governed by the directing effects of the two bromine substituents.

Bromine atoms are deactivating yet ortho-, para-directing groups. docbrown.info In 1,3-dibromobenzene, the positions available for substitution are C2, C4, C5, and C6.

Positions 4 and 6: These positions are ortho to one bromine atom and para to the other. They are electronically activated.

Position 2: This position is ortho to both bromine atoms. It is also electronically activated.

Position 5: This position is meta to both bromine atoms and is therefore deactivated.

The electrophilic attack will preferentially occur at the activated positions (2, 4, and 6). While positions 4 and 6 are identical and sterically less hindered, substitution at the C2 position is also possible. However, the C2 position is flanked by two bromine atoms, leading to significant steric hindrance, which generally disfavors substitution at this site. uobasrah.edu.iq Therefore, the sulfonation of 1,3-dibromobenzene is expected to yield primarily the 2,4-dibromobenzenesulfonic acid isomer. The formation of the 2,6-dibrominated isomer, necessary for the target compound, occurs but often as a minor product in classical electrophilic substitution reactions due to these steric constraints.

The final step in the synthesis is the conversion of the aryl sulfonyl chloride intermediate to the sulfonamide through reaction with an amine source. cbijournal.comresearchgate.net This is a nucleophilic substitution reaction at the sulfur atom.

The amination of 2,6-dibromobenzenesulfonyl chloride to form the primary sulfonamide has been described under specific laboratory conditions. The reaction involves dissolving the sulfonyl chloride in a suitable solvent and adding an aqueous solution of ammonia (B1221849). vu.nl

Key parameters for this transformation can be summarized as follows:

ParameterConditionPurpose/NoteSource
Reactant 2,6-Dibromobenzenesulfonyl chlorideThe electrophilic intermediate. vu.nl
Reagent Saturated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)Provides the ammonia (NH₃) nucleophile. A 10-fold molar excess was used. vu.nl
Solvent Dichloromethane (CH₂Cl₂)A common organic solvent that dissolves the sulfonyl chloride. vu.nl
Temperature 0°C to room temperatureThe reaction is initiated at a low temperature and then allowed to warm. vu.nl
Reaction Time 2 hoursTime allowed for the reaction to proceed to completion after reagent addition. vu.nl
Yield 94%The reported yield for this specific procedure is very high, indicating an efficient conversion. vu.nl

Optimization of such reactions often involves adjusting the base, solvent, and temperature to maximize yield and purity. While ammonium hydroxide is effective, other bases like pyridine (B92270) or sodium hydroxide can also be used to neutralize the HCl byproduct formed during the reaction. cbijournal.com

The reactivity of the amine source determines the final sulfonamide structure.

Ammonia (NH₃): As used in the synthesis of this compound, ammonia reacts with the sulfonyl chloride to yield a primary sulfonamide (R-SO₂NH₂). vu.nl This reaction is generally efficient. The resulting primary sulfonamide contains N-H protons that are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. jove.com

Primary Amines (R'NH₂): If a primary amine is used instead of ammonia, the product is a secondary, or N-substituted, sulfonamide (R-SO₂NHR'). cbijournal.commsu.edu The reaction proceeds via the same mechanism, with the primary amine acting as the nucleophile.

The general reactivity follows the order of primary amines being highly reactive with sulfonyl chlorides, while secondary amines show lower reactivity. cbijournal.com This classical reaction, often known as the Hinsberg test, has long been used to distinguish between primary, secondary, and tertiary amines based on their different reactions with benzenesulfonyl chloride. jove.commsu.edu

Transition-Metal-Catalyzed Cross-Coupling Reactions

Chemo- and Regioselective Synthesis of Dibrominated Sulfonamide Scaffolds

The construction of dibrominated sulfonamide scaffolds, particularly those with an ortho-dibromination pattern like this compound, demands specific synthetic routes that can control the position of the incoming functional groups. These syntheses can generally be approached in two ways: by functionalizing a pre-existing dibromobenzene core or by selectively brominating a pre-formed aromatic sulfonamide.

This strategy involves introducing the sulfonamide or a precursor group onto a benzene ring that already contains the desired dibromo-substitution pattern. This approach leverages the availability of dibrominated starting materials and focuses on the challenge of installing the sulfonyl group at the correct position.

One documented route involves a multi-step process starting from m-dibromobenzene to yield a key intermediate, 2,6-dibromobenzene methanesulfonyl chloride, which can then be converted to the corresponding sulfonamide. google.com This process begins with the Friedel-Crafts acylation of m-dibromobenzene, followed by reduction, chlorination, substitution, and finally, sulfonyl chlorination to obtain the target intermediate. google.com This method highlights a classical approach where the substitution pattern is built sequentially.

Modern palladium-catalyzed cross-coupling reactions offer a more direct route. For instance, a three-component synthesis has been developed where sulfuric chloride acts as an SO₂ linchpin in a Suzuki-Miyaura coupling reaction. rsc.org This methodology could theoretically be applied to a 2,6-dibromophenylboronic acid precursor to install the sulfonamide group directly. Similarly, palladium-catalyzed C-H functionalization offers a powerful tool for forming C-S bonds. A two-step sequence involving the site-selective formation of an aryl thianthrenium salt, followed by a palladium-catalyzed sulfination using sodium hydroxymethanesulfinate (Rongalite), provides access to aryl sulfinates which are versatile precursors to sulfonamides. nih.govnih.gov

This alternative approach begins with an aromatic sulfonamide and aims to introduce two bromine atoms selectively at the positions ortho to the sulfonyl group. This is a significant challenge due to the electronic nature of the sulfonamide group, which is strongly deactivating and directs incoming electrophiles to the meta position. Therefore, direct electrophilic bromination typically fails to produce the desired 2,6-dibromo isomer in good yield.

Overcoming this inherent regioselectivity requires specialized reagents or strategies. One approach involves the use of sterically demanding brominating agents. While some bulky reagents like N,N'-dibromo-N,N'-1,2-ethylene bis(p-toluenesulfonamide) have been shown to selectively brominate the para position due to steric hindrance preventing ortho attack, this principle can be adapted. asianpubs.org A hypothetical ortho-directing strategy would require a reagent that can coordinate to the sulfonamide group and deliver bromine to the adjacent positions.

Directed ortho-metalation (DoM) is a more effective strategy. This involves treating the N-protected sulfonamide with a strong base (like an organolithium reagent) to deprotonate one of the ortho positions, creating a carbanion. This anion can then be quenched with an electrophilic bromine source (e.g., Br₂ or C₂Br₆). Repeating this sequence can, in principle, lead to the 2,6-dibrominated product.

Furthermore, modern transition-metal-catalyzed C-H activation/halogenation provides a powerful method for regioselective synthesis. Catalytic systems, often employing palladium, rhodium, or iridium, can functionalize C-H bonds at specific locations through the use of a directing group. thieme-connect.com The sulfonamide moiety itself, or a group installed on its nitrogen atom, can act as the directing group to guide the metal catalyst to the ortho C-H bonds for subsequent bromination. Recent advances have reported palladium-catalyzed methods for synthesizing axially chiral sulfonamides bearing ortho-substituents, including bromine, demonstrating the feasibility of such directed functionalizations. thieme-connect.com

Derivatization and Functionalization Strategies of 2,6 Dibromobenzene 1 Sulfonamide

Modification at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for functionalization, allowing for the introduction of various alkyl and aryl groups. These modifications can significantly alter the biological activity and physical properties of the parent molecule.

N-Alkylation and N-Arylation Reactions

The N-alkylation of sulfonamides is a fundamental transformation that can be achieved under various conditions. nih.gov Traditional methods often involve the use of alkyl halides in the presence of a base. nih.gov For sterically hindered sulfonamides, such as 2,6-dibromobenzene-1-sulfonamide, more robust methods may be necessary to achieve good yields. Palladium-catalyzed N-alkylation reactions using alcohols as alkylating agents have been developed, offering a versatile and efficient route. rsc.org For instance, palladium(II) pincer complexes have been shown to effectively catalyze the N-alkylation of sulfonamides with alcohols. rsc.org Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which notably proceeds without the need for an external catalyst. nih.gov This method is particularly sensitive to steric hindrance, with less encumbered sulfonamides providing better yields. nih.gov

N-arylation of sulfonamides, a key reaction for the synthesis of many pharmaceutical compounds, can be accomplished through metal-catalyzed cross-coupling reactions. researchgate.net Copper-mediated N-arylation of solid-supported sulfonamides with arylboronic acids has been reported to proceed in good to excellent yields at room temperature. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the C-N bond formation between sulfonamides and (hetero)aryl chlorides. nih.gov These nickel-based systems have shown broad substrate scope, including various (pseudo)halide electrophiles. nih.gov Furthermore, photoredox catalysis in combination with nickel has been utilized for C-N bond-forming reactions with a wide array of nucleophiles, including sulfonamides. uni-regensburg.dechemrxiv.org

Formation of Substituted Sulfonamide Derivatives (e.g., N-methyl, N-aminoethyl)

The synthesis of specific N-substituted derivatives, such as N-methyl and N-aminoethyl sulfonamides, builds upon the general principles of N-alkylation. The compound N-methyl-2,6-dibromobenzene-1-sulfonamide is a known chemical entity, as indicated by its CAS number 1864153-96-7. sigmaaldrich.com While detailed synthetic protocols specifically for the N-methylation of this compound are not extensively documented in the provided search results, general methods for N-alkylation of sulfonamides are applicable. nih.govrsc.org

The introduction of an N-aminoethyl group would typically involve reacting the parent sulfonamide with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection. This strategy prevents undesired side reactions of the primary amine. The general catalytic methods for N-alkylation would be suitable for this transformation. rsc.orgacs.orgresearchgate.net

Transformations of the Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are essential for building molecular complexity and accessing a wide range of novel structures.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atoms of this compound are well-suited for such transformations. acs.org

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. nih.gov This reaction is catalyzed by a palladium complex and requires a base. nih.govmdpi.com The reaction conditions can be tuned to achieve either mono- or di-arylation of the dibrominated substrate. Nickel catalysts can also be employed, particularly for the coupling of substrates bearing sulfamate (B1201201) groups. nih.gov The use of continuous flow systems has been explored to enhance the efficiency of Suzuki-Miyaura reactions. mdpi.com

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl halide. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orggoogle.com Copper-free conditions have also been developed to prevent the homocoupling of terminal alkynes. researchgate.netthalesnano.com The reaction can be performed under aerobic conditions with appropriate catalyst systems. google.com

The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide to form a substituted alkene. uniurb.itrug.nl The reaction conditions, such as the choice of catalyst, base, and solvent, can influence the regioselectivity and yield of the product. uniurb.itnih.gov For dibrominated substrates, it is possible to control the reaction to obtain either mono- or bis-vinylated products. nih.gov

A summary of representative cross-coupling reactions is presented in the table below.

Cross-Coupling ReactionTypical CatalystCoupling PartnerResulting Functional Group
Suzuki-MiyauraPalladium complexes (e.g., Pd(PPh₃)₄)Organoboron reagents (e.g., Ar-B(OH)₂)Biaryl
SonogashiraPalladium complexes with Cu(I) co-catalystTerminal alkynes (e.g., R-C≡CH)Aryl alkyne
HeckPalladium complexes (e.g., Pd(OAc)₂)Alkenes (e.g., CH₂=CHR)Substituted alkene

Halogen-Metal Exchange and Subsequent Reactions

Halogen-metal exchange is a powerful technique for the preparation of organometallic reagents, which can then be reacted with various electrophiles. imperial.ac.uk The reaction of an aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the formation of an aryllithium species. nih.govprinceton.edu In the case of 1,2-dibromobenzene, a sequence of bromine-lithium exchange and subsequent derivatization can be achieved. nih.gov This methodology can be applied to this compound to generate a lithiated intermediate that can be trapped with electrophiles like aldehydes, ketones, or carbon dioxide to introduce new functional groups.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.commasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglumenlearning.compressbooks.pub The sulfonamide group (-SO₂NH₂) is an electron-withdrawing group, which should activate the bromine atoms of this compound towards nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.compressbooks.pub A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be used in this reaction.

Introduction of Additional Functionalities onto the Benzene (B151609) Ring

The strategic introduction of new functional groups onto the benzene ring of this compound is a key method for creating a diverse range of derivatives with potentially novel properties. The two bromine atoms on the aromatic ring serve as versatile handles for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most effective methods for the functionalization of this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of aryl groups at the positions of the bromine atoms. Research has demonstrated the successful synthesis of 2,6-diarylbenzenesulfonamides from this compound. sdu.dk In these reactions, various arylboronic acids are coupled with the dibrominated scaffold in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. sdu.dk This approach has been utilized to explore the impact of different substituents on the flanking aromatic rings on the properties of the central sulfonamide moiety. sdu.dk

The general reaction involves heating a mixture of this compound, an arylboronic acid, a palladium catalyst, and a base in a suitable solvent system, such as a toluene/ethanol mixture with an aqueous solution of the base. sdu.dk Microwave-assisted heating has been shown to facilitate this transformation. sdu.dk This methodology provides a direct route to a variety of 2,6-disubstituted benzenesulfonamide (B165840) derivatives.

Below is a data table summarizing the synthesis of 2,6-diarylbenzenesulfonamides via Suzuki coupling.

EntryArylboronic AcidProductCatalystBaseSolventReaction Conditions
1Phenylboronic acid2,6-Diphenylbenzene-1-sulfonamidePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMicrowave, 100 °C, 24 h
24-Methylphenylboronic acid2,6-Di(p-tolyl)benzene-1-sulfonamidePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMicrowave, 100 °C, 24 h
34-Methoxyphenylboronic acid2,6-Bis(4-methoxyphenyl)benzene-1-sulfonamidePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMicrowave, 100 °C, 24 h
44-Chlorophenylboronic acid2,6-Bis(4-chlorophenyl)benzene-1-sulfonamidePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMicrowave, 100 °C, 24 h
54-(Trifluoromethyl)phenylboronic acid2,6-Bis[4-(trifluoromethyl)phenyl]benzene-1-sulfonamidePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMicrowave, 100 °C, 24 h
6Naphthalen-1-ylboronic acid2,6-Di(naphthalen-1-yl)benzene-1-sulfonamidePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMicrowave, 100 °C, 24 h

Data sourced from a study on the interaction of sulfonamides with aromatic rings, which involved the synthesis of these derivatives. sdu.dk

Computational and Theoretical Investigations of 2,6 Dibromobenzene 1 Sulfonamide

Conformational Analysis and Energy Profiles

No literature was found detailing the conformational analysis or energy profiles of 2,6-dibromobenzene-1-sulfonamide.

Molecular Dynamics and Simulation Studies

There are no published molecular dynamics or simulation studies specifically for this compound.

Prediction of Reactivity and Mechanistic Pathways

Theoretical predictions regarding the reactivity and mechanistic pathways of this compound are not available in the current body of scientific literature.

Until dedicated computational research on this compound is conducted and published, a detailed and accurate article on this specific topic cannot be produced.

Advanced Applications of 2,6 Dibromobenzene 1 Sulfonamide in Chemical Research

Role as a Key Synthetic Intermediate in Organic Synthesis

The unique structural arrangement of 2,6-dibromobenzene-1-sulfonamide, featuring a sulfonamide group and two bromine atoms on the aromatic ring, makes it a valuable precursor in the synthesis of complex organic molecules. These reactive sites allow for a variety of chemical transformations, enabling the construction of diverse molecular frameworks.

Precursor for Diversified Molecular Scaffolds

The presence of two bromine atoms on the benzene (B151609) ring of this compound allows for sequential and selective functionalization, leading to a wide array of molecular scaffolds. nih.govresearchgate.net These scaffolds are foundational structures upon which more complex molecules with specific functions can be built. mdpi.com The sulfonamide group can also be modified, further increasing the diversity of the resulting compounds. For instance, N,N-dibromobenzene sulfonamides have been utilized as brominating agents in the synthesis of key intermediates for pharmaceuticals. google.com

A "branching-folding" synthetic strategy has been demonstrated to produce a variety of cyclic benzo-sulfonamide scaffolds. nih.gov This approach involves initial annulation reactions on a common ketimine substrate, followed by a hydrogenative ring-expansion to create sulfonamides with medium-sized rings. nih.gov This methodology highlights the potential to generate diverse and complex molecular architectures from a single precursor. nih.gov

Building Block in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. ksu.edu.sauomus.edu.iqwiley-vch.de this compound serves as an important building block in the synthesis of various heterocyclic systems. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, leading to the formation of fused or substituted heterocyclic rings. nih.govacs.org

The sulfonamide moiety itself can be a key component of the heterocyclic structure or can direct the regioselectivity of cyclization reactions. The development of new synthetic methods continues to expand the utility of sulfonamide-containing compounds in creating novel heterocyclic derivatives with potential applications in various fields. nih.gov

Catalysis and Ligand Design Principles

Exploration of Sulfonamide Derivatives as Ligands in Transition Metal Catalysis

Sulfonamide derivatives have been extensively investigated as ligands in transition metal-catalyzed reactions. researchgate.netsci-hub.se The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, influencing its electronic properties and reactivity. researchgate.netresearchgate.net The substituents on the benzene ring and the sulfonamide nitrogen can be systematically varied to fine-tune the steric and electronic environment around the metal, thereby optimizing the catalyst's activity and selectivity for a specific transformation. acs.org

For example, Cp*Ir piano-stool complexes with (pyridinylmethyl)sulfonamide ligands have been studied for transfer hydrogenation reactions. acs.org Research has shown that altering the electronic properties of the bidentate ligand by introducing electron-donating or electron-withdrawing groups can systematically tune the catalytic activity. acs.org Ferrocene-based sulfonamides have also been explored for their potential in designing chiral ligands for asymmetric catalysis. acs.org

Catalyst SystemReaction TypeKey FindingReference
Cp*Ir-(pyridinylmethyl)sulfonamide complexesTransfer HydrogenationCatalytic activity can be systematically tuned by altering the electronic properties of the sulfonamide ligand. acs.org
Ferrocene-based sulfonamidesAsymmetric CatalysisPotential for designing planar chiral ligands. acs.org
Palladium with Cinchona-based sulfonamide polymersEnantioselective DesymmetrizationPolymeric catalysts showed high efficiency and could be recycled without loss of activity. researchgate.net
Nickel/Porous Carbon Nitride NanosheetsVisible-light-driven SulfonamidationIntegrated dual catalytic system for challenging C-N cross-coupling reactions. diva-portal.org

Polymeric Sulfonamide Systems in Catalysis

Immobilizing catalysts on polymeric supports offers significant advantages, including ease of separation and potential for catalyst recycling. Polymeric systems incorporating sulfonamide moieties have emerged as effective catalysts for various organic transformations. researchgate.nettandfonline.com These polymeric catalysts can be designed to be insoluble in the reaction medium, allowing for simple filtration to recover the catalyst after the reaction is complete. researchgate.net

For example, chiral polymers synthesized through the Mizoroki-Heck polymerization of cinchona-based sulfonamide dimers have been successfully used as catalysts in the enantioselective desymmetrization of cyclic anhydrides, yielding products with high enantiomeric excess. researchgate.net These polymeric catalysts demonstrated excellent reusability without a significant loss of catalytic performance. researchgate.net Furthermore, an integrated dual catalytic system combining a porous carbon nitride nanosheet polymer with nickel has been developed for visible-light-driven sulfonamidation reactions between aryl halides and aryl sulfonamides. diva-portal.org Metal-free porous organic polymers have also been developed for the N-alkylation of sulfonamides with alcohols through a borrowing hydrogen mechanism. rsc.org

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. vu.ltresearchgate.net The sulfonamide group, with its capacity for hydrogen bonding, and the aromatic ring, capable of π-π stacking interactions, make this compound and its derivatives interesting candidates for the construction of self-assembling supramolecular structures. researchgate.netbohrium.comnih.gov

The directional nature of the hydrogen bonds involving the N-H and S=O groups of the sulfonamide moiety can guide the assembly of molecules into well-defined architectures such as dimers, chains, or more complex networks. nih.govacs.orgmdpi.com For instance, bis(sulfonamide) receptors have been shown to form persistent dimers in the presence of water or halides, held together by multiple hydrogen bonds. bohrium.comnih.gov The study of these self-assembly processes is crucial for the development of new materials with tailored properties and for understanding molecular recognition phenomena. dergipark.org.tr The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions in the solid state can be investigated using techniques like X-ray diffraction to reveal the intricate details of the supramolecular architecture. acs.orgnih.gov

Non-covalent Interactions in Sulfonamide-Containing Systems

The sulfonamide group is a cornerstone for building complex molecular assemblies due to its capacity for forming robust non-covalent interactions. The crystal structures of sulfonamide-containing molecules are often stabilized by a network of classical hydrogen bonds and other weak interactions. rsc.org For instance, in U-shaped hydrazinyl-sulfonamides, the supramolecular architecture is maintained by both classical hydrogen bonds and C–H⋯O interactions. rsc.org

The presence of halogen atoms, such as the two bromine atoms in this compound, introduces additional layers of interaction. While a study on N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide showed that the chloro substitution did not substantially alter the molecular conformation compared to its non-halogenated counterpart, the framework still relied on C-H···π and π-π interactions to form dimers. nih.gov In other systems, such as N-aryl-2,5-dimethoxybenzenesulfonamides, interactions involving halogens like C—H···Cl and Cl···Cl contacts are instrumental in building different supramolecular architectures. iucr.org Sulfur atoms themselves are highly polarizable and can participate in a variety of non-covalent interactions, including hydrogen bonding and sulfur-π interactions, which are crucial for molecular recognition. nih.gov

Design of Host-Guest Complexes and Supramolecular Architectures

The predictable non-covalent interactions of the sulfonamide group are fundamental to the field of crystal engineering and the design of supramolecular structures. researchgate.net By understanding the hierarchy of these interactions, researchers can design complex architectures like host-guest complexes. Macrocyclic hosts such as dicyclohexanocucurbit iucr.orguril (CyH2Q iucr.org) have been used to form complexes with guest molecules, demonstrating how a host's cavity can encapsulate a guest through various non-covalent forces. nih.gov

The assembly of such structures is highly dependent on the nature and position of substituents on the aromatic rings. iucr.org In sulfonamide-based systems, the interplay of hydrogen bonds, halogen bonds, and π-stacking dictates the final three-dimensional arrangement. nih.goviucr.org For example, the substitution pattern on an arylsulfonamide can direct the formation of specific motifs, leading to structures ranging from one- to three-dimensional networks. iucr.org The deliberate placement of halogen atoms can therefore be a key design element in creating novel supramolecular materials with specific topologies and properties.

Exploration of Biological Interaction Mechanisms

Halogenated sulfonamides, including derivatives structurally related to this compound, are extensively studied for their potent interactions with biological targets, particularly enzymes.

Enzyme Inhibition Studies of Sulfonamide Analogues

Sulfonamides are a well-established class of enzyme inhibitors. nih.gov A significant area of research involves their interaction with carbonic anhydrases (CAs), a family of metalloenzymes. nih.govtandfonline.com Halogenated sulfonamides have been synthesized and evaluated as inhibitors against various CA isoforms, including those that are tumor-associated, such as CA IX. nih.gov Studies have shown that dihalogenated aminobenzolamides are potent inhibitors of CA IX, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Similarly, halogenated sulfanilamides and benzolamides have demonstrated effective inhibition of β-class carbonic anhydrases from the pathogen Mycobacterium tuberculosis. tandfonline.com

Below is a table summarizing the inhibitory activity of various halogenated sulfonamides against different carbonic anhydrase isoforms.

Compound TypeTarget EnzymeInhibition Constant (Kᵢ) RangeSource
Dihalogenated AminobenzolamidesCarbonic Anhydrase IX12-40 nM nih.gov
Halogenated BenzolamidesM. tuberculosis β-CAs (mtCA 1, 2, 3)0.12–0.45 µM tandfonline.com
Halogenated SulfanilamidesM. tuberculosis β-CAs (mtCA 1, 2, 3)0.41–4.74 µM tandfonline.com
Halogenated SulfanilamidesHuman Carbonic Anhydrase VB1.56-4.3 µM bohrium.com
Molecular Basis of Enzyme-Ligand Interactions

The inhibitory action of sulfonamides is rooted in their chemical structure. In bacteria, they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase. Their structure mimics that of the enzyme's natural substrate, p-aminobenzoic acid (PABA), allowing them to block the synthesis of folic acid, which is essential for bacterial DNA synthesis and cell division. nih.govajchem-b.com

Structure-Activity Relationship (SAR) Derivations in Halogenated Sulfonamides

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors. For halogenated sulfonamides, SAR analyses reveal important trends. The type, number, and position of halogen substituents on the benzene ring significantly influence inhibitory activity. nih.govtandfonline.com

For instance, in the inhibition of tumor-associated CA IX, dihalogenated aminobenzolamides were found to be among the most potent inhibitors. nih.gov In the case of M. tuberculosis β-CAs, halogenated benzolamides were generally more effective inhibitors than halogenated sulfanilamides. tandfonline.com Specifically, against the mtCA 1 isoform, the presence of halogen substituents on the benzolamide (B1666681) scaffold significantly increased inhibitory potency. tandfonline.com However, for the mtCA 2 isoform, halogenation did not lead to a significant increase in potency compared to the parent benzolamide. tandfonline.com These findings underscore that the SAR is highly dependent on the specific enzyme isoform being targeted. The N1 amino group of the sulfonamide is also critical; it can be monosubstituted to increase activity, but disubstitution leads to a loss of activity. youtube.com

Investigations into Cellular Processes at the Molecular Level

The impact of sulfonamides extends to the modulation of complex cellular processes. By inhibiting key enzymes, these compounds can trigger a cascade of events at the molecular level. The primary mechanism in bacteria is the disruption of the folate synthesis pathway, which halts DNA replication and cell division. nih.govnih.gov

In cancer biology, sulfonamides have been shown to affect processes crucial for tumor growth and metastasis. For example, certain sulfonamide derivatives can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor in angiogenesis, thereby potentially cutting off a tumor's blood supply. mdpi.com Other studies have demonstrated that sulfonamides can influence cell signaling pathways that control cell life and death. Treatment of MCF-7 breast cancer cells with a particular sulfonamide derivative led to a significant increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the balance towards programmed cell death. mdpi.com Furthermore, a sulfonamide-chalcone hybrid compound was found to suppress the migration and adhesion of metastatic melanoma cells, which are primordial steps for metastasis. nih.gov

The table below summarizes the effects of certain sulfonamides on various cellular processes.

Cellular ProcessMolecular Target/MechanismObserved EffectSource
Bacterial GrowthDihydropteroate SynthetaseInhibition of folic acid synthesis, leading to bacteriostasis. nih.govnih.gov
AngiogenesisVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Inhibition of receptor activity, potentially reducing tumor blood supply. mdpi.com
Apoptosis (in MCF-7 cells)Bax/Bcl-2 Protein Levels6.2-fold increase in pro-apoptotic Bax; 2.6-fold decrease in anti-apoptotic Bcl-2. mdpi.com
Cell Migration & AdhesionNot fully specifiedSuppression of colony formation, migration, and adhesion of B16-F10 melanoma cells. nih.gov

Future Research Directions and Perspectives

Development of Sustainable and Greener Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2,6-dibromobenzene-1-sulfonamide, this necessitates a move away from traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on several key areas to develop more environmentally benign synthetic routes.

One promising avenue is the exploration of catalytic systems . This includes the use of metal-free catalysts or earth-abundant metal catalysts to replace more hazardous or expensive options. thieme-connect.comrsc.org For instance, iodine-catalyzed sulfonylation reactions, which utilize molecular iodine as a catalyst and an oxidant like t-butyl hydroperoxide, offer a more sustainable alternative. nih.gov Additionally, the use of deep eutectic solvents (DESs) as green reaction media is gaining traction. thieme-connect.comnih.gov These solvents are often biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to conventional volatile organic solvents. thieme-connect.comnih.gov

Flow chemistry presents another significant opportunity for greener synthesis. acs.org By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste. acs.orgacs.org This approach also enhances safety, particularly when dealing with potentially hazardous intermediates. acs.org Mechanochemical methods, which involve solvent-free reactions induced by mechanical force, also hold promise for the eco-friendly synthesis of sulfonamides. rsc.org

Future protocols will also emphasize atom economy , designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. thieme-connect.comresearchgate.net This can be achieved through the development of one-pot, multi-component reactions that streamline synthetic sequences and reduce the need for intermediate purification steps. thieme-connect.comrsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonamides

FeatureConventional SynthesisGreen/Sustainable Synthesis
Catalysts Often stoichiometric, may use hazardous metals.Catalytic (metal-free or earth-abundant metals), reusable. thieme-connect.comrsc.orgnih.gov
Solvents Volatile organic compounds (VOCs).Deep eutectic solvents (DESs), water, or solvent-free conditions. thieme-connect.comnih.gov
Methodology Batch processing.Flow chemistry, mechanochemistry. rsc.orgacs.orgacs.org
Efficiency May have lower atom economy and generate more waste.High atom economy, one-pot reactions, waste minimization. thieme-connect.comrsc.orgresearchgate.net
Safety May involve hazardous reagents and intermediates.Enhanced safety through milder conditions and contained systems. rsc.orgacs.org

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for this compound and its derivatives, integration with high-throughput synthesis (HTS) and high-throughput screening (HTS) is crucial. This approach allows for the rapid generation and evaluation of large libraries of related compounds, significantly speeding up the structure-activity relationship (SAR) studies. nih.govnih.gov

The development of robust and automated synthetic platforms will be central to this effort. acs.org These platforms can perform numerous reactions in parallel, creating a diverse set of analogs of this compound with varied substituents. nih.gov This is particularly valuable in medicinal chemistry for optimizing the biological activity of lead compounds. nih.govacs.org

Pairing HTS with advanced screening techniques will enable the rapid identification of compounds with desired properties. For example, in drug discovery, these libraries can be screened against various biological targets to identify potent and selective inhibitors. nih.govrsc.org This "direct-to-biology" approach, where crude reaction products are directly screened, can further expedite the discovery process. rsc.org

Advanced Spectroscopic and Imaging Techniques for Characterization

A deep understanding of the structural and electronic properties of this compound and its derivatives is fundamental to predicting their behavior and designing new applications. Future research will increasingly rely on advanced spectroscopic and imaging techniques for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation in solution. mdpi.comresearchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect-based spectroscopies (NOESY, ROESY), can provide detailed information about the three-dimensional structure and intermolecular interactions of these molecules in solution. researchgate.net

Given the presence of bromine atoms, techniques sensitive to halogen bonding will be particularly insightful. mdpi.comX-ray crystallography remains the gold standard for determining solid-state structures, providing precise information on bond lengths, angles, and intermolecular interactions like halogen and hydrogen bonds. osti.govmdpi.com Time-resolved diffraction techniques can even probe structural changes upon excitation. osti.gov

To investigate the electronic properties, a combination of experimental and theoretical approaches will be employed. UV-Vis and fluorescence spectroscopy can probe the electronic transitions, while techniques like synchrotron radiation-based photoabsorption spectroscopy can provide a detailed picture of the electronic spectrum. researchgate.netresearchgate.net The use of modern analytical techniques like mass spectrometry (MS) will also be crucial for monitoring reaction progress and identifying intermediates. numberanalytics.comscholaris.ca

Multi-Scale Computational Modeling and Predictive Studies

Computational modeling is an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate discovery. For this compound, multi-scale computational modeling will play a pivotal role in predicting its properties and reactivity.

Density Functional Theory (DFT) and other quantum chemical methods will be used to calculate molecular geometries, electronic structures, and spectroscopic properties. researchgate.netnumberanalytics.com These calculations can help in assigning experimental spectra and understanding the nature of chemical bonds and intermolecular interactions. researchgate.net For instance, computational studies can elucidate the nature of Br···Br interactions and their influence on crystal packing. osti.gov

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with biological macromolecules or materials. This is particularly relevant for predicting its behavior in different environments and for designing molecules with specific binding affinities.

Predictive models for toxicity and other biological activities are also becoming increasingly important. rowan.edu By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the biological effects of novel derivatives of this compound before they are synthesized, thus prioritizing the most promising candidates for experimental investigation.

Exploration of Novel Chemical Applications and Materials Science Contributions

The unique substitution pattern of this compound, with two bromine atoms and a sulfonamide group, opens up a wide range of possibilities for novel chemical applications and contributions to materials science. The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse array of derivatives. sci-hub.seacs.org

In medicinal chemistry , the sulfonamide moiety is a well-established pharmacophore found in numerous drugs. researchgate.net Future research will likely explore the synthesis and biological evaluation of novel derivatives of this compound as potential therapeutic agents, for example, as enzyme inhibitors or receptor antagonists. nih.govresearchgate.net

In materials science , the dibromo-substituted benzene (B151609) ring can be a key building block for functional organic materials. The presence of bromine atoms can influence the electronic properties and solid-state packing of molecules, potentially leading to materials with interesting optical or electronic properties. osti.govmdpi.com For example, brominated aromatic compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to form halogen bonds can also be exploited for the rational design of crystal structures with desired properties. mdpi.comosti.gov

Furthermore, the reactivity of the bromine atoms allows for the incorporation of this unit into polymers and other macromolecules, potentially imparting properties such as flame retardancy or altered solubility. The development of novel bromophenol derivatives with diaryl methanes has also shown promise in the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.